![molecular formula C6H6N4OS B7516501 1-Methyl-4-thiophen-2-yltetrazol-5-one](/img/structure/B7516501.png)
1-Methyl-4-thiophen-2-yltetrazol-5-one
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Overview
Description
1-Methyl-4-thiophen-2-yltetrazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using several methods.
Mechanism of Action
The mechanism of action of 1-Methyl-4-thiophen-2-yltetrazol-5-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-4-thiophen-2-yltetrazol-5-one has several biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial activity against various microorganisms, including bacteria and fungi. The compound has also been shown to have antitumor activity against various cancer cell lines. In addition, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Methyl-4-thiophen-2-yltetrazol-5-one in lab experiments is its versatility. The compound can be used in various fields, including medicine, agriculture, and material science. Additionally, the compound is relatively easy to synthesize using several methods. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic to certain cell types at high concentrations.
Future Directions
There are several future directions for the study of 1-Methyl-4-thiophen-2-yltetrazol-5-one. One direction is the investigation of the compound's potential use as a drug delivery system. Another direction is the study of the compound's potential use as a pesticide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
1-Methyl-4-thiophen-2-yltetrazol-5-one can be synthesized using various methods, including the reaction of 1-methyl-4-thiophen-2-ylhydrazine with sodium azide in the presence of acetic acid. Another method involves the reaction of 1-methyl-4-thiophen-2-ylhydrazine with nitrous acid, followed by the reaction with sodium azide. The compound can also be synthesized using the reaction of 1-methyl-4-thiophen-2-ylhydrazine with nitrosyl chloride, followed by the reaction with sodium azide.
Scientific Research Applications
1-Methyl-4-thiophen-2-yltetrazol-5-one has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, the compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system. In agriculture, the compound has been investigated for its potential use as a pesticide. In material science, the compound has been studied for its potential use in the development of organic semiconductors.
properties
IUPAC Name |
1-methyl-4-thiophen-2-yltetrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-9-6(11)10(8-7-9)5-3-2-4-12-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNSQPUIXRAAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-thiophen-2-yltetrazol-5-one |
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